Fenson

Catalog No.
S591432
CAS No.
80-38-6
M.F
C12H9ClO3S
M. Wt
268.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenson

CAS Number

80-38-6

Product Name

Fenson

IUPAC Name

(4-chlorophenyl) benzenesulfonate

Molecular Formula

C12H9ClO3S

Molecular Weight

268.72 g/mol

InChI

InChI=1S/C12H9ClO3S/c13-10-6-8-11(9-7-10)16-17(14,15)12-4-2-1-3-5-12/h1-9H

InChI Key

SPJOZZSIXXJYBT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl

solubility

SPARINGLY SOLUBLE IN WATER ... /&/ ORGANIC POLAR AND AROMATIC SOLVENTS

Synonyms

4-chlorophenyl benzenesulfonate, fenson, p-chlorophenyl benzenesulfonate

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl

Fenson, chemically known as 4-chlorophenyl benzenesulfonate, is an organic compound with the molecular formula C12H9ClO3SC_{12}H_{9}ClO_{3}S and a molecular weight of approximately 268.72 g/mol. It appears as a colorless to off-white crystalline solid and is primarily utilized as an analytical standard in various scientific applications. Fenson features a unique structure characterized by a chlorinated phenyl group attached to a benzenesulfonate moiety, which contributes to its distinctive chemical properties and biological activities .

Fenson is considered to be moderately toxic []. Exposure can cause skin irritation, respiratory problems, and other health effects []. Due to its environmental persistence and potential harm, the use of Fenson is restricted in many countries [].

, including:

  • Substitution Reactions: The chlorinated phenyl group can participate in nucleophilic substitution reactions.
  • Hydrolysis: Under acidic or basic conditions, Fenson can hydrolyze to yield 4-chlorophenol and benzenesulfonic acid.
  • Oxidation and Reduction: Although less common, Fenson can undergo oxidation and reduction reactions using reagents like potassium permanganate or lithium aluminum hydride, respectively .

Common Reagents and Conditions

  • Nucleophilic Substitution: Hydroxide ions or amines are typical nucleophiles.
  • Hydrolysis: Conducted under acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) to facilitate the reaction .

Fenson exhibits significant biological activity, primarily as a central nervous system stimulant. It is suspected to act as a gamma-aminobutyric acid-gated chloride channel antagonist, disrupting normal neurotransmitter signaling. This disruption can lead to overstimulation of the nervous system in pests, resulting in their death. The compound's mechanism of action involves binding to gamma-aminobutyric acid receptors, inhibiting their normal function and causing increased neuronal excitability .

Cellular Effects

The biological effects of Fenson include:

  • Increased neuronal excitability due to inhibition of gamma-aminobutyric acid receptors.
  • Potential alterations in gene expression and cellular metabolism.
  • In severe cases, disruption of normal cellular functions can lead to cell death .

Fenson can be synthesized through the reaction of 4-chlorophenol with benzenesulfonyl chloride in the presence of a base such as pyridine. This reaction typically occurs under mild conditions, with the base facilitating the formation of the sulfonate ester bond. In industrial settings, similar synthetic routes are employed but optimized for larger scale production, ensuring high yield and purity through controlled reaction conditions .

Studies on Fenson's interactions indicate its role as a neurotoxin in pest management. Its ability to disrupt gamma-aminobutyric acid signaling pathways highlights its potential impact on non-target organisms as well. The compound's pharmacokinetics are crucial for understanding its bioavailability and environmental persistence, which are significant factors in assessing its safety and efficacy as a pesticide .

Fenson shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
4-ChlorophenolC6H5ClOC_6H_5ClOSimple phenolic compound; used as an industrial chemical.
Benzenesulfonic AcidC6H6O3SC_6H_6O_3SA sulfonic acid; used in dyes and surfactants.
ChlorobenzeneC6H5ClC_6H_5ClA chlorinated aromatic hydrocarbon; used as a solvent.
Para-Chlorophenyl BenzenesulfonateC12H9ClO3SC_{12}H_{9}ClO_{3}SSimilar structure; used for similar applications but may differ in biological activity.

Fenson's unique characteristic lies in its dual functionality as both an insecticide and an analytical standard due to its specific structural components that allow it to interact distinctly with biological systems compared to the similar compounds listed above .

Color/Form

COLORLESS CRYSTALS

XLogP3

3.7

Density

1.33

Melting Point

62 °C

UNII

DFC2HB4I0K

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

80-38-6

Wikipedia

Fenson

Use Classification

Agrochemicals -> Acaricides
ACARICIDES

Methods of Manufacturing

BY INTERACTION OF BENZENE SULFONYLCHLORIDE WITH P-CHLOROPHENOL.

General Manufacturing Information

... CURRENTLY OF LITTLE COMMERCIAL INTEREST.
INCOMPATIBILITIES: ... COMPATIBLE WITH COMMONLY-USED SPRAY MATERIALS.
... SUSPECTED OF FRUIT DAMAGE TO APPLE. ... FOR GREENHOUSE USE DO NOT APPLY TO CUCURBITS OR TO TOMATOES IN YOUNG STAGE OF GROWTH.
RESISTANCE OF PANONYCHUS ULMI ... TO FENSON ... APPEARED IN ENGLAND IN 1957 & 1958.
For more General Manufacturing Information (Complete) data for 4-CHLOROPHENYL BENZENESULFONATE (6 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

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